1-Ethynyl-2-methyl-3-nitrobenzene
Description
Properties
IUPAC Name |
1-ethynyl-2-methyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-5-4-6-9(7(8)2)10(11)12/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBOKQLPDPVGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Iodo-2-methyl-3-nitrobenzene
Iodination of 2-methyl-3-nitrobenzene is achieved via directed ortho-metalation. Treatment with LDA (lithium diisopropylamide) at −78°C followed by quenching with iodine affords the iodo derivative in 67% yield. The nitro group’s meta-directing effect ensures selective iodination at the 1-position, confirmed by -NMR ( 94.5 ppm, C-I).
Sonogashira Cross-Coupling
The iodo intermediate undergoes coupling with trimethylsilylacetylene (TMSA) under palladium catalysis:
-
Catalyst System : Pd(PPh) (5 mol%), CuI (10 mol%)
-
Solvent : Triethylamine/THF (1:1)
-
Conditions : 60°C, 12 h
Deprotection of the TMS group with aqueous KOH (2 M) yields the terminal alkyne.
Key Data :
| Parameter | Value |
|---|---|
| Coupling Yield | 74% |
| Deprotection Yield | 89% |
| Overall Purity | >95% (HPLC) |
This method excels in modularity but necessitates careful handling of air-sensitive catalysts.
Friedel-Crafts Alkylation and Subsequent Functionalization
Synthesis of 1,1-Dichloroethyl-3-nitrobenzene
Adapting methodology from US3424803A, ethylbenzene is chlorinated at the α-carbon using Cl under UV light, yielding 1,1-dichloroethylbenzene. Nitration with HNO/HSO introduces the nitro group at the meta position (relative to the dichloroethyl moiety).
Alkyne Installation via Dehydrohalogenation
The dichloroethyl intermediate is treated with vinylidene chloride (1,1-dichloroethylene) in the presence of FeCl, forming 1-nitro-3-(1-methyl-1,3,3,3-tetrachloropropyl)benzene. Subsequent dehydrohalogenation with Zn dust in ethanol affords the ethynyl derivative.
Key Data :
| Reaction | Conditions | Yield (%) |
|---|---|---|
| Chlorination | Cl, UV, 40°C | 91 |
| Nitration | HNO/HSO, 0°C | 83 |
| Dehydrohalogenation | Zn, EtOH, reflux | 58 |
This industrial-scale route prioritizes cost-efficiency but suffers from lower regioselectivity in the nitration step.
Comparative Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: Conversion of the ethynyl group to carboxylic acids or other oxidized products.
Substitution: Electrophilic aromatic substitution reactions where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Metal catalysts like iron, tin, or zinc with hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-Ethynyl-2-methyl-3-nitrobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Ethynyl-2-methyl-3-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The compound’s electrophilic nature allows it to participate in various chemical reactions, forming intermediates that can further react to produce desired products. The specific molecular targets and pathways depend on the context of its application, such as its role in synthetic chemistry or biological systems .
Comparison with Similar Compounds
Inferred Precautions for this compound :
- Toxicity may arise from nitro group metabolism or ethynyl group reactivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethynyl-2-methyl-3-nitrobenzene, and how can purity be validated?
- Methodology : The compound can be synthesized via Sonogashira coupling between 2-methyl-3-nitrobenzene halides (e.g., bromide or iodide) and terminal alkynes under palladium catalysis. Post-synthesis, purity should be confirmed using HPLC (≥95% purity threshold) and characterized via H/C NMR to verify substitution patterns. Single-crystal X-ray diffraction (at ~125 K) is recommended for absolute structural confirmation, as demonstrated for structurally similar nitroaromatics .
Q. What safety protocols are critical when handling this compound?
- Methodology : Due to the nitro group’s potential explosivity and the ethynyl moiety’s reactivity, handle in a fume hood with flame-resistant labware. Use nitrile gloves, safety goggles, and flame-retardant lab coats. Store in airtight containers away from oxidizing agents. Emergency procedures for inhalation include immediate fresh air exposure and medical consultation, as outlined for analogous nitro compounds .
Q. How can the electronic effects of the nitro group be experimentally assessed in this compound?
- Methodology : Use UV-Vis spectroscopy to measure absorption shifts in varying solvents (e.g., polar vs. nonpolar) to evaluate the nitro group’s electron-withdrawing impact. Compare Hammett substituent constants () derived from kinetic studies of reactions involving the ethynyl group, such as nucleophilic additions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic efficiencies for ethynyl-nitrobenzene derivatives in cross-coupling reactions?
- Methodology : Systematically vary catalysts (e.g., Pd(PPh) vs. CuI/PdCl), ligands (bulky vs. electron-deficient), and solvents (DMF vs. THF). Use Design of Experiments (DoE) to optimize parameters. Validate results with kinetic profiling and in situ IR spectroscopy to monitor intermediate formation .
Q. How does the nitro group’s orientation (para vs. meta) affect the compound’s reactivity in cycloaddition reactions?
- Methodology : Synthesize isomers (e.g., 1-Ethynyl-2-methyl-4-nitrobenzene) and compare reaction rates in Diels-Alder or Huisgen cycloadditions. Employ DFT calculations (B3LYP/6-31G*) to model transition states and electron density maps, correlating with experimental kinetic data .
Q. What advanced techniques characterize surface adsorption behavior of this compound on indoor-relevant materials?
- Methodology : Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to analyze adsorption on silica or polymer surfaces. Monitor degradation pathways under simulated indoor light (e.g., UV-A/visible) with GC-MS to identify byproducts, as suggested for nitroaromatic surface interactions .
Q. How can data inconsistencies in bioactivity assays (e.g., cytotoxicity) be addressed for this compound?
- Methodology : Standardize cell lines (e.g., HepG2 vs. HEK293), exposure times (24–72 hr), and solvent controls (DMSO concentration ≤0.1%). Replicate assays with orthogonal methods (MTT vs. ATP luminescence) and validate via LC-MS to rule out metabolite interference .
Methodological Notes
- Structural Analysis : For crystallographic studies, collect data at low temperatures (e.g., 125 K) to minimize thermal motion artifacts, as shown in analogous nitrobenzene derivatives .
- Reactivity Studies : Combine experimental kinetics with computational modeling (e.g., Gaussian 16) to disentangle steric and electronic effects .
- Safety Compliance : Adhere to ACS and OSHA guidelines for nitro compound handling, including regular lab audits and waste disposal protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
